2-(2-Aminoethoxy)acetonitrile

描述

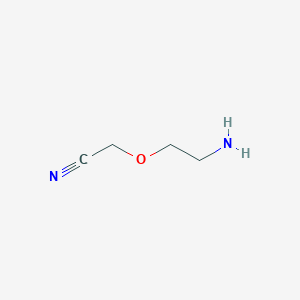

2-(2-Aminoethoxy)acetonitrile (CAS: Not explicitly provided in evidence) is a nitrile-containing organic compound characterized by an aminoethoxy (-OCH2CH2NH2) side chain attached to an acetonitrile backbone. For instance, 2-[4-(2-aminoethoxy)phenyl]acetonitrile hydrochloride (CID 20289531) shares the core aminoethoxy-acetonitrile motif but includes a phenyl substituent . Similarly, 2-(2-(2-hydroxyethoxy)ethoxy)acetonitrile (CAS 2137055-17-3) highlights the versatility of ethoxy-acetonitrile derivatives in chemical synthesis .

The aminoethoxy group confers reactivity typical of amines (e.g., nucleophilic substitution, hydrogen bonding), while the nitrile group enables participation in cyanation reactions or hydrolysis to carboxylic acids. Applications likely span pharmaceutical intermediates, ligand synthesis, or polymer chemistry, as inferred from structurally related compounds in the evidence .

属性

分子式 |

C4H8N2O |

|---|---|

分子量 |

100.12 g/mol |

IUPAC 名称 |

2-(2-aminoethoxy)acetonitrile |

InChI |

InChI=1S/C4H8N2O/c5-1-3-7-4-2-6/h1,3-5H2 |

InChI 键 |

PVGKLOVLJVCBCB-UHFFFAOYSA-N |

规范 SMILES |

C(COCC#N)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-(2-氨基乙氧基)乙腈的合成通常涉及 2-氯乙醇与氰化钠反应生成 2-氰基乙醇,然后与氨反应生成所需的化合物。反应条件通常包括:

温度: 50-80°C

溶剂: 乙腈或水

催化剂: 氢氧化钠或碳酸钾

工业生产方法

2-(2-氨基乙氧基)乙腈的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及连续流反应器,以确保有效的混合和反应控制。使用高纯度试剂和优化的反应条件有助于实现高产率和纯度。

化学反应分析

反应类型

2-(2-氨基乙氧基)乙腈会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的肟或腈。

还原: 还原反应可以将腈基转化为伯胺。

取代: 氨基可以参与亲核取代反应。

常用试剂和条件

氧化: 过氧化氢或高锰酸钾在酸性或碱性条件下。

还原: 氢化铝锂或氢气与钯催化剂。

取代: 卤代烷烃或酰氯在碱(如氢氧化钠)的存在下。

主要形成的产物

氧化: 肟或腈

还原: 伯胺

取代: 烷基化或酰化衍生物

科学研究应用

作用机理

2-(2-氨基乙氧基)乙腈的作用机制涉及其官能团。氨基可以形成氢键并参与亲核攻击,而腈基可以发生水解或还原。这些相互作用使该化合物能够在各种化学反应中充当通用的中间体。

作用机制

The mechanism of action of 2-(2-Aminoethoxy)acetonitrile involves its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can undergo hydrolysis or reduction. These interactions enable the compound to act as a versatile intermediate in various chemical reactions.

相似化合物的比较

Key Observations :

- Reactivity: The aminoethoxy group in this compound enhances nucleophilicity compared to non-amine analogs (e.g., 2-(2-hydroxyethoxy)acetonitrile) . However, the nitrile group increases susceptibility to hydrolysis under acidic/basic conditions, unlike the hydroxyl group in 2-(2-aminoethoxy)ethanol .

- Hazards: While 2-(2-aminoethoxy)ethanol is corrosive and reacts violently with strong acids , nitrile-containing analogs like this compound may release toxic HCN upon decomposition, a risk absent in alcohol derivatives .

Reactivity and Stability

- Aminoethoxy Group: Reacts with isocyanates, acid halides, and anhydrides, as seen in 2-(2-aminoethoxy)ethanol . Forms hydrogen bonds with biological targets (e.g., enzymes), a property exploited in pharmaceutical intermediates like 2-[4-(2-aminoethoxy)phenyl]acetonitrile hydrochloride .

- Nitrile Group :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。